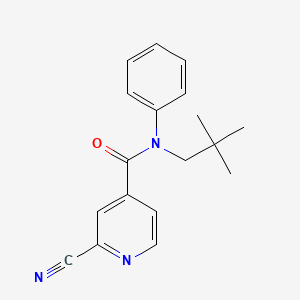

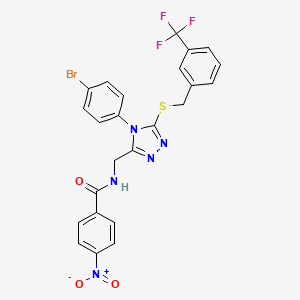

![molecular formula C24H20O5 B2458438 3-(4-Methoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one CAS No. 329224-95-5](/img/structure/B2458438.png)

3-(4-Methoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(4-Methoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one” is a complex organic molecule that contains a chromen-4-one core structure. Chromen-4-one is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .

科学的研究の応用

Synthesis and Chemical Properties

- Convenient Synthesis Techniques : Chromene derivatives have been synthesized through various methods, demonstrating the versatility of chromenes as chemical intermediates. For example, the synthesis of (±)-4-Prenylpterocarpin involves coupling chromene derivatives, showcasing efficient synthetic routes for complex molecules (Coelho et al., 1992).

- Novel Catalysts for Synthesis : Research on polystyrene-supported TBD catalysts highlights their application in Michael additions for synthesizing Warfarin analogues, pointing to the importance of chromene derivatives in facilitating green chemistry approaches (Alonzi et al., 2014).

Biological Activities and Applications

- Antibacterial and Anticoagulant Activities : Novel isoxazoline chromene derivatives have been synthesized and evaluated for their antibacterial and anticoagulant activities, suggesting the potential of chromene compounds in developing new therapeutic agents (Zghab et al., 2017).

- Antimicrobial Activity : Synthesis and evaluation of new chromene derivatives have shown significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Mandala et al., 2013).

- Anti-Tobacco Mosaic Virus Activity : Phenolic compounds isolated from Cassia siamea, including chromene derivatives, have demonstrated potential anti-Tobacco Mosaic Virus activity, suggesting their use in agricultural applications to protect crops (Li et al., 2015).

Material Science and Photovoltaic Applications

- Photovoltaic Properties : Studies on chromen-2-one-based organic dyes for dye-sensitized solar cells reveal their potential in enhancing photovoltaic properties, indicating the role of chromene derivatives in developing efficient solar energy harvesting systems (Gad et al., 2020).

特性

IUPAC Name |

3-(4-methoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O5/c1-16-3-5-17(6-4-16)14-27-20-11-12-21-22(13-20)28-15-23(24(21)25)29-19-9-7-18(26-2)8-10-19/h3-13,15H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBURVONQVOXLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(N,N-diethylsulfamoyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2458365.png)

![Ethyl [(6-nitro-1,3-benzodioxol-5-yl)oxy]acetate](/img/structure/B2458367.png)

![N-(2,4-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2458368.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonyl)acetamide](/img/structure/B2458369.png)

![N-(3-chlorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2458372.png)

![3-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide](/img/structure/B2458374.png)

![2-[(3,4-dichlorophenyl)methylsulfanyl]-N-methyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine](/img/structure/B2458376.png)

![8-(4-Ethylphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2458378.png)